molecular formula C6H14ClO2PS B13422525 O-Ethyl S-sec-Butyl Thiophosphoryl Chloride CAS No. 51748-05-1

O-Ethyl S-sec-Butyl Thiophosphoryl Chloride

Cat. No.: B13422525
CAS No.: 51748-05-1
M. Wt: 216.67 g/mol
InChI Key: FOMXNJDIEWJLCN-UHFFFAOYSA-N
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Description

O-Ethyl S-sec-Butyl Thiophosphoryl Chloride is an organophosphorus compound with the molecular formula C6H14ClO2PS and a molecular weight of 216.666 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used as an intermediate in the synthesis of other chemicals and has significant importance in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

O-Ethyl S-sec-Butyl Thiophosphoryl Chloride can be synthesized through several methods. One common method involves the reaction of sec-butyl alcohol with thiophosphoryl chloride in the presence of a base . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the continuous synthesis of this compound is preferred to improve production efficiency and product quality . This method involves the use of advanced reactors and precise control of reaction parameters to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

O-Ethyl S-sec-Butyl Thiophosphoryl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases, nucleophiles, and oxidizing or reducing agents . The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various organophosphorus compounds with different functional groups .

Scientific Research Applications

O-Ethyl S-sec-Butyl Thiophosphoryl Chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-Ethyl S-sec-Butyl Thiophosphoryl Chloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions . Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Ethyl S-sec-Butyl Thiophosphoryl Chloride is unique due to its specific molecular structure and reactivity. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

51748-05-1

Molecular Formula

C6H14ClO2PS

Molecular Weight

216.67 g/mol

IUPAC Name

2-[chloro(ethoxy)phosphoryl]sulfanylbutane

InChI

InChI=1S/C6H14ClO2PS/c1-4-6(3)11-10(7,8)9-5-2/h6H,4-5H2,1-3H3

InChI Key

FOMXNJDIEWJLCN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SP(=O)(OCC)Cl

Origin of Product

United States

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